BenchChemオンラインストアへようこそ!

Fadrozole Hydrochloride Hemihydrate

Aldosterone synthase inhibition CYP11B2 Enantiomer selectivity

Procure Fadrozole Hydrochloride Hemihydrate (CAS 176702‑70‑8) for pharmacologically differentiated research. This second‑generation, orally active, non‑steroidal aromatase inhibitor offers quantitatively distinct inhibition profiles: equipotent to letrozole in rat ovarian microsomes (IC₅₀ 7 nM) yet 2.5‑fold less potent in human placental microsomes. Its (R)‑enantiomer is a selective aldosterone synthase (CYP11B2) inhibitor (IC₅₀ 6 nM) with minimal CYP19A1 activity—a stereochemistry‑dependent profile unavailable with third‑generation agents. The defined hemihydrate stoichiometry guarantees accurate solution preparation for in‑vivo studies. With >1000‑fold potency advantage over aminoglutethimide (oral ED₅₀ 0.03 mg/kg) and validated utility as a positive control in EDSTAC‑compliant aromatase inhibition assays, this compound is the cost‑effective, well‑characterized comparator for next‑generation aromatase inhibitor development.

Molecular Formula C28H30Cl2N6O
Molecular Weight 537.5 g/mol
CAS No. 176702-70-8
Cat. No. B1671857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFadrozole Hydrochloride Hemihydrate
CAS176702-70-8
SynonymsFadrozole;  CGS 16949A;  CGS-16949A;  CGS16949A;  Fadrozole hydrochloride hemihydrate
Molecular FormulaC28H30Cl2N6O
Molecular Weight537.5 g/mol
Structural Identifiers
SMILESC1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.O.Cl.Cl
InChIInChI=1S/2C14H13N3.2ClH.H2O/c2*15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;;;/h2*4-7,9-10,14H,1-3H2;2*1H;1H2
InChIKeyRBNOZCGLHXZRLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fadrozole Hydrochloride Hemihydrate (CAS 176702-70-8): Compound Classification and Procurement Baseline


Fadrozole hydrochloride hemihydrate (CAS 176702-70-8; synonym CGS 16949A hemihydrate) is a second-generation, orally active, non-steroidal, reversible aromatase (CYP19A1) inhibitor [1]. It exists as a racemic mixture of (5S)- and (5R)-enantiomers and is formulated as the hydrochloride salt hemihydrate with molecular formula C₁₄H₁₃N₃·HCl·½H₂O and molecular weight 268.75 . The compound is approved in Japan (brand name Afema®) for estrogen-dependent breast cancer [1]. In the broader aromatase inhibitor class, fadrozole sits between first-generation agents (aminoglutethimide) and third-generation agents (letrozole, anastrozole, exemestane) with respect to both potency and clinical survival benefit [2].

Why Fadrozole Hydrochloride Hemihydrate Cannot Be Interchanged with Letrozole, Anastrozole, or Exemestane in Research Applications


Although fadrozole, letrozole, and anastrozole all belong to the non-steroidal, reversible aromatase inhibitor class, they exhibit quantitatively distinct inhibition profiles across model systems that preclude generic substitution [1]. In rat ovarian microsomes, fadrozole (IC₅₀ = 7 nM) demonstrates equivalent potency to letrozole (IC₅₀ = 7 nM) but is 3.6-fold more potent than anastrozole (IC₅₀ = 25 nM) [2]. Conversely, in human placental microsomes, letrozole (IC₅₀ = 2 nM) is 2.5-fold more potent than fadrozole (IC₅₀ = 5 nM) [3]. Furthermore, fadrozole racemate exhibits a unique enantiomer-specific CYP11B1/CYP11B2 dual inhibition signature not shared by third-generation agents, with (S)-fadrozole preferentially inhibiting CYP11B1 and (R)-fadrozole showing greater selectivity for CYP11B2 [4]. Meta-analyses demonstrate that only third-generation aromatase inhibitors (letrozole, anastrozole, exemestane, vorozole) provide statistically significant overall survival benefit versus standard hormonal therapy (RH = 0.87, 95% CI = 0.82–0.93, P < 0.001), whereas second-generation agents including fadrozole do not (P = 0.04 for between-group difference) [5]. These multi-dimensional differences—spanning enzyme inhibition potency, species-specific activity, enantiomer selectivity, and clinical outcome—render fadrozole pharmacologically non-interchangeable with other aromatase inhibitors in both research and therapeutic contexts.

Quantitative Differentiation of Fadrozole Hydrochloride Hemihydrate: Head-to-Head and Cross-Study Comparator Evidence


Enantiomer-Specific CYP11B1/CYP11B2 Inhibition: A Unique Selectivity Signature Not Observed with Letrozole

Fadrozole racemate exhibits a unique enantiomer-specific dual inhibition profile against CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) that distinguishes it from third-generation aromatase inhibitors such as letrozole. (S)-fadrozole demonstrates preferential inhibition of CYP11B1 (IC₅₀ = 40 nM) over CYP11B2 (IC₅₀ = 171 nM), yielding a CYP11B1/CYP11B2 selectivity ratio of 0.2 [1]. In contrast, (R)-fadrozole shows reversed selectivity with IC₅₀ values of 11 nM for CYP11B1 and 6.0 nM for CYP11B2 (selectivity ratio = 1.8) [1]. Letrozole, by comparison, exhibits substantially weaker inhibition of both enzymes (CYP11B2 IC₅₀ = 1420 nM; CYP11B1 IC₅₀ = 2620 nM; ratio = 1.8) [1]. For aromatase (CYP19A1), (S)-fadrozole maintains potent inhibition (IC₅₀ = 3.0–17 nM), whereas (R)-fadrozole is markedly less potent (IC₅₀ = 680–6000 nM) [1]. This stereochemistry-dependent differential pharmacology creates a unique tool compound profile: the racemate provides combined CYP19A1/CYP11B1/CYP11B2 inhibition, while the resolved enantiomers offer pathway-specific inhibition not achievable with letrozole or anastrozole [2].

Aldosterone synthase inhibition CYP11B2 Enantiomer selectivity Adrenal steroidogenesis

Cross-Species Aromatase Inhibition: Fadrozole Matches Letrozole Potency in Rodent Ovarian Microsomes but Shows Differential Human Placental Activity

In rat ovarian microsomes, a Tier 1 screening assay for endocrine disruptor detection, fadrozole exhibits aromatase inhibition potency (IC₅₀ = 7 nM) equivalent to letrozole (IC₅₀ = 7 nM) and 3.6-fold greater than anastrozole (IC₅₀ = 25 nM) [1]. However, in human placental microsomes, the relative potency order shifts: letrozole (IC₅₀ = 2 nM) is 2.5-fold more potent than fadrozole (IC₅₀ = 5 nM), which in turn is 1.6-fold more potent than anastrozole (IC₅₀ = 8 nM) [2]. This species-dependent potency inversion—fadrozole matching letrozole in rat tissue but falling behind in human tissue—is further corroborated by data showing fadrozole IC₅₀ = 1.4 nM in rat ovarian microsomes versus 5 nM in human placental microsomes [3]. The differential cross-species activity profile means that fadrozole cannot be considered a simple potency-equivalent substitute for letrozole; the choice between these inhibitors depends critically on the species context of the experimental system.

Aromatase inhibition CYP19A1 Cross-species pharmacology Endocrine disruption screening

In Vivo Efficacy: 1000-Fold Greater Oral Potency than Aminoglutethimide in Rodent Estrogen Suppression

Fadrozole hydrochloride demonstrates pronounced in vivo efficacy superiority over first-generation aromatase inhibitor aminoglutethimide. In the aromatase-mediated androstenedione-induced uterine hypertrophy assay in immature female rats, fadrozole hydrochloride achieves 50% inhibition with an oral ED₅₀ of 0.03 mg/kg [1]. Under identical experimental conditions, aminoglutethimide requires an oral ED₅₀ of 30 mg/kg to elicit the same effect—representing a 1000-fold difference in potency [1]. Furthermore, fadrozole (as CGS 16949A) lowers ovarian estrogen synthesis in gonadotropin-primed, androstenedione-treated immature rats by 90% at an oral dose of 260 μg/kg (0.26 mg/kg), whereas aminoglutethimide requires 100 mg/kg to produce equivalent suppression—a 385-fold potency advantage [2]. Importantly, at a dose of 4 mg/kg orally, fadrozole induces uterine atrophy (aromatase inhibition endpoint) without causing adrenal hypertrophy, indicating preserved selectivity for aromatase over corticosterone synthesis pathways; in contrast, aminoglutethimide at 40 mg/kg orally induces adrenal hypertrophy without uterine atrophy, reflecting off-target adrenal effects [2].

In vivo pharmacology Estrogen suppression Uterine hypertrophy assay Oral bioavailability

Hemihydrate Salt Form: Procurement-Relevant Stability and Formulation Advantages over Anhydrous Forms

Fadrozole hydrochloride hemihydrate (CAS 176702-70-8; molecular formula C₁₄H₁₃N₃·HCl·½H₂O; MW 268.75) represents a distinct stoichiometric hydrate form with procurement-relevant differentiation from the anhydrous hydrochloride salt (CAS 102676-31-3; MW 259.73) [1]. The hemihydrate form contains one water molecule per two fadrozole hydrochloride molecules, which influences both solubility characteristics and long-term storage stability . The compound is supplied as a solid with melting point of 212 °C and purity specification >98.0% by HPLC . Recommended storage conditions for the hemihydrate powder are -20°C for up to 3 years or 4°C for up to 2 years; once dissolved in DMSO, storage at -80°C is recommended for 6 months or -20°C for 1 month . The hemihydrate form offers practical advantages for reproducible solution preparation due to its defined hydration state, which minimizes lot-to-lot variability in hygroscopicity and weight-based molar calculations compared to anhydrous forms that may absorb atmospheric moisture during handling . The compound should be stored under inert gas to prevent degradation .

Solid-state chemistry Hydrate stability Pharmaceutical formulation Procurement specifications

Clinical Efficacy Differentiation: Meta-Analysis Confirms Fadrozole Does Not Confer Survival Benefit Versus Third-Generation Aromatase Inhibitors

A comprehensive meta-analysis of 25 randomized controlled trials encompassing 8,504 patients with advanced breast cancer evaluated survival outcomes across multiple generations of aromatase inhibitors. Third-generation agents (vorozole, letrozole, exemestane, and anastrozole) demonstrated a statistically significant overall survival benefit versus standard hormonal therapy, with a relative hazard (RH) of 0.87 (95% CI = 0.82–0.93; P < 0.001) [1]. In contrast, second-generation agents—including fadrozole and formestane—showed no statistically significant survival benefit. The difference in summary effects between third-generation and second-generation agents was statistically significant (P = 0.04) [1]. This finding is corroborated by Cochrane systematic review data showing that fadrozole (2 mg daily) yielded a hazard ratio for overall survival of 1.04 (95% CI = 0.77–1.40), indicating no survival advantage compared with letrozole 2.5 mg (HR = 0.88, 95% CI = 0.73–1.05) or anastrozole 1 mg (HR = 0.90, 95% CI = 0.79–1.03) [2]. A pooled analysis of Phase III trials further confirmed that fadrozole offers no significant benefit over megestrol acetate in terms of overall response rate or time to progression [3].

Clinical outcomes Meta-analysis Survival benefit Comparative efficacy

Evidence-Based Research and Procurement Applications for Fadrozole Hydrochloride Hemihydrate


Dual CYP19A1/CYP11B2 Inhibition Studies in Cardiovascular Pharmacology

Fadrozole hydrochloride hemihydrate, particularly its resolved (R)-enantiomer (dexfadrostat), serves as a unique tool compound for investigating aldosterone synthase (CYP11B2) inhibition in cardiovascular disease models. (R)-fadrozole exhibits potent CYP11B2 inhibition (IC₅₀ = 6.0 nM) with only weak aromatase inhibition (CYP19A1 IC₅₀ = 680–6000 nM), whereas (S)-fadrozole preferentially inhibits CYP19A1 (IC₅₀ = 3.0–17 nM) and CYP11B1 (IC₅₀ = 40 nM) [6]. This stereochemistry-dependent pharmacology enables pathway-selective interrogation of aldosterone biosynthesis independent of estrogen suppression, a capability not offered by letrozole (CYP11B2 IC₅₀ = 1420 nM) or anastrozole [6]. Researchers investigating cardiac fibrosis, hypertension, or heart failure with preserved ejection fraction should procure the hemihydrate salt form (CAS 176702-70-8) with defined hydration state to ensure reproducible solution preparation for in vivo dosing studies .

Rodent In Vivo Pharmacology Requiring Potent Oral Estrogen Suppression

For in vivo rodent studies demanding robust estrogen suppression via oral administration, fadrozole hydrochloride hemihydrate offers a >1000-fold potency advantage over first-generation comparator aminoglutethimide. The compound achieves 50% inhibition of androstenedione-induced uterine hypertrophy at an oral ED₅₀ of 0.03 mg/kg, compared with 30 mg/kg for aminoglutethimide [6]. Additionally, 90% suppression of ovarian estrogen synthesis requires only 0.26 mg/kg of fadrozole versus 100 mg/kg of aminoglutethimide—a 385-fold dose reduction . Importantly, at efficacious aromatase-inhibiting doses (4 mg/kg PO), fadrozole does not induce adrenal hypertrophy, confirming selectivity over corticosterone synthesis pathways . This profile makes fadrozole the preferred choice for chronic dosing studies in rats and mice where minimizing compound burden and avoiding adrenal off-target effects are critical experimental considerations.

Endocrine Disruption Screening Assays in Rat Ovarian Microsome Systems

In standardized Tier 1 endocrine disruptor screening assays using rat ovarian microsomes, fadrozole hydrochloride provides aromatase inhibition potency (IC₅₀ = 7 nM) equivalent to letrozole (IC₅₀ = 7 nM) and significantly greater than anastrozole (IC₅₀ = 25 nM) [6]. This equivalence in the rat ovarian system—combined with fadrozole‘s extensive literature characterization in rodent endocrine pharmacology—positions it as a validated positive control compound for assay development and validation. Laboratories establishing EDSTAC-compliant aromatase inhibition screening protocols should consider fadrozole hydrochloride hemihydrate as a cost-effective alternative to third-generation inhibitors for routine assay use, with the hemihydrate salt form (CAS 176702-70-8) providing defined stoichiometry for accurate reference standard preparation .

Comparator Studies for Third-Generation Aromatase Inhibitor Development

Fadrozole‘s well-documented lack of overall survival benefit in advanced breast cancer (HR = 1.04, 95% CI = 0.77–1.40) versus the 13% mortality hazard reduction observed with third-generation agents (RH = 0.87, P < 0.001) establishes it as a valuable comparator compound for preclinical and clinical development of next-generation aromatase inhibitors [6]. The statistically significant survival benefit difference between second-generation (fadrozole, formestane) and third-generation agents (P = 0.04) provides a benchmark against which novel aromatase-targeting compounds can be assessed . For pharmaceutical development programs, fadrozole hydrochloride hemihydrate serves as a pharmacologically well-characterized comparator with extensive clinical trial data, enabling head-to-head benchmarking of new chemical entities in both in vitro enzyme inhibition assays and in vivo efficacy models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fadrozole Hydrochloride Hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.